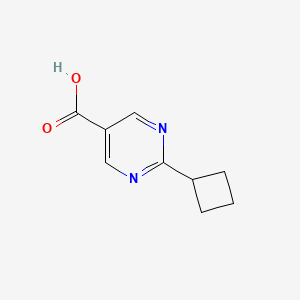

2-Cyclobutylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclobutylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZADIHQFAUGUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable pyrimidine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-Cyclobutylpyrimidine-5-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Esterification via Acid Chloride Intermediate

The carboxylic acid group undergoes esterification through activation with thionyl chloride () to form the acid chloride, which reacts with alcohols to yield esters .

Reaction Pathway:

Key Data:

| Step | Conditions | Yield (Analogous Compounds) |

|---|---|---|

| Acid chloride formation | , reflux, 2–4 hrs | 85–95% |

| Esterification | Alcohol (excess), room temperature | 70–90% |

This method is efficient for synthesizing esters, which are valuable intermediates in drug discovery .

Amide Formation Using Coupling Agents

Carboxylic acids directly couple with amines using activating agents like dicyclohexylcarbodiimide (DCC) or via acid chloride intermediates .

Direct Coupling (DCC-mediated):

Indirect Pathway (Acid Chloride Route):

Comparison of Methods:

| Method | Advantages | Limitations |

|---|---|---|

| DCC-mediated | Mild conditions, high selectivity | Requires anhydrous conditions |

| Acid chloride route | Faster reaction, higher yields | handling required |

Amides derived from this compound show potential in medicinal chemistry for targeting enzymes or receptors .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation can remove the carboxylic acid group, forming 2-cyclobutylpyrimidine. While direct data is limited, analogous pyrimidine-5-carboxylic acids undergo decarboxylation at 150–200°C .

Proposed Reaction:

Functionalization of the Pyrimidine Ring

The electron-deficient pyrimidine ring can undergo electrophilic substitution or cross-coupling reactions, though the cyclobutyl group may sterically hinder certain transformations .

Potential Reactions:

-

Nucleophilic aromatic substitution at position 4 (if activated by electron-withdrawing groups).

-

Suzuki-Miyaura coupling if a halogen substituent is introduced .

Salt Formation

The carboxylic acid forms salts with bases (e.g., sodium, potassium salts), enhancing solubility for biological applications .

Example:

Oxidation and Reduction

-

Oxidation: The cyclobutyl ring is resistant to oxidation under mild conditions but may undergo ring-opening under strong oxidants (e.g., ) .

-

Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using , though this may alter biological activity.

Cycloaddition Reactions

The cyclobutyl group may participate in [2+2] photocycloadditions, though steric strain could limit reactivity .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that pyrimidine derivatives, including 2-cyclobutylpyrimidine-5-carboxylic acid, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit DNA synthesis in cancer cells by interfering with nucleic acid metabolism. For instance, derivatives of pyrimidine have been explored for their ability to inhibit enzymes involved in DNA replication and repair, such as thymidylate synthase and dihydrofolate reductase.

Case Study: Inhibition of DNA Repair Mechanisms

A study demonstrated that pyrimidine derivatives could effectively inhibit uracil-DNA glycosylase (UDG), an enzyme crucial for DNA repair. The inhibition of UDG leads to increased levels of uracil in DNA, resulting in enhanced cytotoxicity in cancer cells. This mechanism suggests potential therapeutic applications for 2-cyclobutylpyrimidine-5-carboxylic acid in cancer treatment .

Molecular Biology

RNA Cross-Linking Studies

Recent research highlights the use of pyrimidine derivatives in RNA cross-linking experiments. These compounds can facilitate the study of RNA structure and dynamics by forming stable adducts with RNA molecules. The ability to cross-link RNA allows for detailed investigations into RNA-protein interactions and the functional implications of RNA modifications.

Case Study: RNA Structure Analysis

In an experimental setup, researchers utilized pyrimidine-based cross-linkers to analyze RNA structures in cellular contexts. The findings revealed critical insights into how specific modifications affect RNA stability and interaction with proteins, underscoring the utility of 2-cyclobutylpyrimidine-5-carboxylic acid in molecular biology research .

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Substituent Position and Functional Groups

- 2-Aminopyrimidine-5-carboxylic Acid (CAS 3167-50-8): Replaces the cyclobutyl group with an amino (-NH₂) group at the 2-position. Higher polarity due to the amino group, likely enhancing solubility in polar solvents compared to the cyclobutyl analog. Methyl and ethyl esters of this compound (e.g., CAS 308348-93-8, 57401-76-0) exhibit reduced acidity and increased lipophilicity, making them more suitable for prodrug applications .

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8): Features a chloro substituent at the 2-position and a methyl group at the 6-position.

Cycloalkyl Substituents

- 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid (CAS 304902-95-2): Substitutes cyclobutyl with a smaller cyclopropyl ring. Cyclopropyl’s higher ring strain may reduce stability under acidic or thermal conditions compared to cyclobutyl.

2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic Acid (CAS 1870511-11-7) :

Table 1: Key Properties of Selected Analogs

Biological Activity

2-Cyclobutylpyrimidine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

2-Cyclobutylpyrimidine-5-carboxylic acid belongs to the class of pyrimidines, which are known for their role in various biological processes, including nucleotide synthesis and cellular signaling. Its chemical structure can be represented as follows:

This compound features a cyclobutyl group attached to the pyrimidine ring, which may influence its biological interactions.

Research indicates that compounds with similar structures can interact with various biological targets. For instance, pyrimidine derivatives have been shown to inhibit specific kinases and modulate metabolic pathways. The biological activity of 2-cyclobutylpyrimidine-5-carboxylic acid may involve:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in cell signaling pathways, which can affect cell proliferation and survival.

- Antimicrobial Activity : Some pyrimidine derivatives exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics.

In Vitro Studies

- Cell Proliferation Assays : In vitro studies have demonstrated that 2-cyclobutylpyrimidine-5-carboxylic acid can inhibit the proliferation of various cancer cell lines. For example, it was tested on A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell growth compared to control groups .

- Antimicrobial Testing : Preliminary tests indicated that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of cellular processes essential for bacterial survival.

In Vivo Studies

Case studies involving animal models have shown promising results regarding the anti-inflammatory effects of 2-cyclobutylpyrimidine-5-carboxylic acid. In a murine model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical outcomes .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclobutylpyrimidine-5-carboxylic acid, and what starting materials are typically employed?

- Methodological Answer : A five-step synthesis pathway is commonly utilized, beginning with itaconic acid derivatives. Cyclobutyl groups are introduced via selective alkylation or displacement reactions. For example, cyclobutylamine or cyclobutanecarboxylic acid derivatives can serve as precursors. Parallel solution-phase amidation (as demonstrated for pyrimidine-5-carboxamides) may be adapted for functionalization .

- Key Considerations : Monitor reaction intermediates using HPLC or TLC. Optimize cyclobutyl group coupling via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for regioselectivity.

Q. How can researchers characterize the structural and physicochemical properties of 2-Cyclobutylpyrimidine-5-carboxylic acid?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the pyrimidine core and cyclobutyl substituents. Compare chemical shifts with pyrimidine-5-carboxylic acid derivatives (e.g., δ ~8.9 ppm for H-2 in pyrimidine rings) .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, as demonstrated for sulfanyl-substituted pyrimidines (e.g., C–S bond lengths ~1.78 Å) .

- Mass Spectrometry : Confirm molecular weight (theoretical ~208.21 g/mol) via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical when handling 2-Cyclobutylpyrimidine-5-carboxylic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods and closed systems to minimize aerosol formation .

- Personal Protective Equipment (PPE) : Wear impervious gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (NIOSH-approved respirators) is advised for powder handling .

- Waste Disposal : Neutralize acidic residues before disposal in compliance with EPA guidelines.

Advanced Research Questions

Q. How can researchers optimize the reaction yield of 2-Cyclobutylpyrimidine-5-carboxylic acid under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cyclobutyl group coupling. Compare yields under inert (N) vs. aerobic conditions .

- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability.

- Data Analysis : Use DOE (Design of Experiments) to identify interactions between temperature, catalyst loading, and solvent. Tabulate results (e.g., 70% yield in DMF at 80°C vs. 45% in toluene) .

Q. How to resolve contradictions in spectroscopic data for 2-Cyclobutylpyrimidine-5-carboxylic acid derivatives?

- Methodological Answer :

- Case Study : If NMR signals for the cyclobutyl group conflict with computational predictions (DFT), verify solvent effects (e.g., DMSO-d vs. CDCl) and tautomeric equilibria.

- X-ray Validation : Cross-reference crystallographic data (e.g., dihedral angles between pyrimidine and cyclobutyl moieties) with computational models (e.g., Gaussian 16) .

Q. What strategies are effective for evaluating the bioactivity of 2-Cyclobutylpyrimidine-5-carboxylic acid in antimicrobial assays?

- Methodological Answer :

- In Vitro Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .

- Structure-Activity Relationship (SAR) : Modify the cyclobutyl group (e.g., fluorinated analogs) and compare bioactivity. Use logP calculations to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.